NMR Spectral Simplification via C2' Deuteration
Incorporation of C2'-deuterated guanosine nucleotides into oligo-RNA reduces both resonance line-width and spectral overlap by eliminating the H2' proton signal from the deuterated position. In the 'NMR-window' concept, a small 1H segment is left NMR-visible while the remainder of the RNA is rendered NMR-invisible by incorporation of deuterated blocks. Cromsigt et al. (2000) demonstrated that this strategy, employing NTPs deuterated in the ribose ring except at specific positions such as H2', suffices to obtain all relevant proton resonance assignments and structure parameters necessary for structure determination of RNA systems larger than 50 nucleotides—a size at which unlabeled RNA spectra become intractable due to complete signal overlap and line-broadening [1]. Földesi et al. (2001) reported the chemical synthesis of guanosine-2',3',4',5',5'-2H5 with >97 atom % 2H at C2', C3', C4', and C5'/C5'', demonstrating that the deuteration level achievable at the C2' position exceeds 97% and provides near-quantitative suppression of the H2' resonance [2]. In the Uppsala NMR-window application on a 55-mer RNA, this deuteration level enabled unambiguous assignment of all non-exchangeable H1', H6, H8, H2, and H5 protons in the visible window, which would have been 'very difficult without the direct help of the deuterated analogue' [3].
| Evidence Dimension | 1H NMR spectral crowding and resonance assignability in RNA oligonucleotides |
|---|---|
| Target Compound Data | RNA incorporating C2'-deuterated guanosine (≥97 atom % 2H at C2'): near-complete elimination of H2' resonance; enables unambiguous sequential assignment in 55-mer RNA; structure determination feasible for systems ≫50 nucleotides |
| Comparator Or Baseline | Unlabeled (fully protonated) RNA of equivalent sequence: severe spectral overlap in the sugar proton region (H1'–H5'/H5''); resonance assignments impossible without deuteration for constructs exceeding ~25–30 nucleotides |
| Quantified Difference | ≥97% suppression of 1H signal at the C2' position; spectral simplification enabling structure determination of RNA constructs >50 nucleotides vs. practical limit of ~25–30 nucleotides for unlabeled RNA |
| Conditions | Solution NMR spectroscopy (1H-NOESY, DQF-COSY) of oligo-RNA in D2O or 10% D2O/H2O; Uppsala 'NMR-window' concept with non-uniform deuterium incorporation |
Why This Matters
For laboratories studying RNA structures larger than ~25 nucleotides by solution NMR, procurement of C2'-deuterated guanosine building blocks is a prerequisite for obtaining assignable spectra; unlabeled guanosine cannot provide the requisite spectral simplification.
- [1] Cromsigt JA, Schleucher J, Kidd-Ljunggren K, Wijmenga SS. Synthesis of specifically deuterated nucleotides for NMR studies on RNA. J Biomol Struct Dyn. 2000;17(Suppl 1):211-219. doi:10.1080/07391102.2000.10506624. View Source
- [2] Földesi A, Trifonova A, Kundu MK, Chattopadhyaya J. Total synthesis of 2',3',4',5',5'-2H5-ribonucleosides: the key building blocks for NMR structure elucidation of large RNA. J Org Chem. 2001;66(20):6560-6570. doi:10.1021/jo010097n. View Source
- [3] Agback T, Maltseva TV, Yamakage S-I, Nilsson FPR, Földesi A, Chattopadhyaya J. The identification of the A-type RNA helices in a 55mer RNA by selective incorporation of deuterium-labelled nucleotide residues (Uppsala NMR-window concept). J Biochem Biophys Methods. 2000;42(3):153-178. doi:10.1016/S0165-022X(99)00057-3. View Source
